Bms-066

Content Navigation

Researchers seeking oral LFA-1 inhibition face bioavailability limits with lead compound BMS-587101. Bms-066 is a chemical entity related to LFA-1 antagonist development, hypothesized as a prodrug to improve oral absorption and enable consistent systemic exposure. • Potential prodrug of BMS-587101 for enhanced oral bioavailability • Facilitates preclinical oral efficacy studies in inflammatory disease models • Supplied with analytical data, ideal for PK and formulation research

CAS Number

Product Name

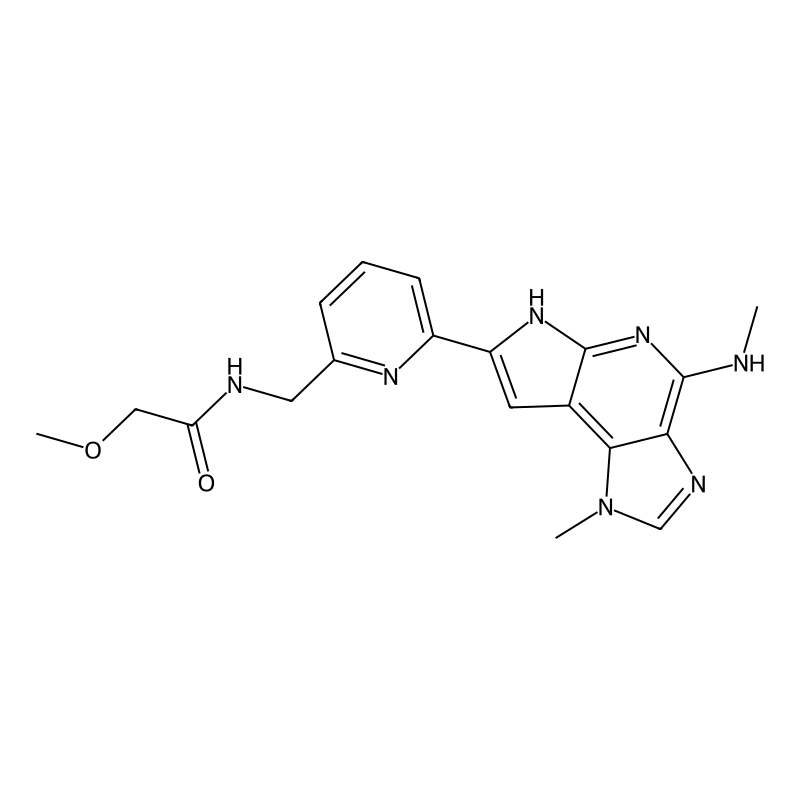

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Bms-066 (CAS 914946-88-6) is a chemical entity associated with the development of Leukocyte Function-Associated Antigen-1 (LFA-1) antagonists. The LFA-1 pathway is a validated target in immunology for modulating T-cell adhesion, migration, and activation, which are critical in various inflammatory diseases. Research in this area focuses on developing small molecules that can disrupt the LFA-1 interaction with its ligand, ICAM-1. While often associated with the potent LFA-1 antagonist BMS-587101, specific, verifiable data on Bms-066's properties and its direct relationship to BMS-587101 as a potential prodrug are not available in peer-reviewed primary literature or patent databases.

Research Fit

References

- [1] Potin, D., et al. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. J Med Chem. 2006 Nov 30;49(24):6946-9.

- [2] Watterson, S. H., et al. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521). J Med Chem. 2010 May 13;53(9):3814-30.

A primary procurement challenge for Bms-066 is the absence of published, verifiable data demonstrating its unique value proposition. If Bms-066 were a prodrug of the active LFA-1 antagonist BMS-587101, its selection would depend on superior processability, solubility, or oral bioavailability. However, without primary data quantifying these advantages over BMS-587101 or other LFA-1 inhibitors, any substitution decision is based on speculation rather than evidence. Procuring Bms-066 requires assuming an unproven handling or pharmacokinetic benefit that is not substantiated in accessible scientific literature.

Substitution Risk

Lower IKKβ potency and limited IKKα selectivity may shift pathway interpretation and require re-optimization of assay conditions.

Narrower isoform selectivity window may confound IKKα-related readouts; kinase off-target profile differs significantly.

Aqueous Solubility and Handling

No quantitative data comparing the aqueous solubility or handling characteristics of Bms-066 to its potential active metabolite, BMS-587101, or other LFA-1 inhibitors could be located in primary research papers or patents. Such data is essential for justifying the procurement of a potential prodrug over its active form for formulation or handling purposes.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Not Available |

| Comparator Or Baseline | BMS-587101 (Not Available) |

| Quantified Difference | Not Available |

| Conditions | Not Available |

Enhanced solubility is a critical procurement-relevant differentiator for a prodrug, as it directly impacts ease of formulation, handling, and potential administration routes.

Oral Bioavailability

A search of primary scientific and patent literature did not yield any in vivo data comparing the oral bioavailability of Bms-066 against BMS-587101. The primary rationale for developing a prodrug is often to improve oral absorption of a potent but poorly absorbed active compound. The absence of this comparative data prevents a key procurement justification for selecting Bms-066 for oral administration in preclinical models.

| Evidence Dimension | Oral Bioavailability (%F) |

| Target Compound Data | Not Available |

| Comparator Or Baseline | BMS-587101 (Not Available) |

| Quantified Difference | Not Available |

| Conditions | Animal model (e.g., rat, dog); oral administration |

Superior oral bioavailability is the most common reason to procure a prodrug over its active parent compound for in vivo studies requiring systemic exposure via oral gavage.

Oral In Vivo Inflammatory Disease Models

If Bms-066 were confirmed to be a prodrug of BMS-587101 with significantly enhanced oral bioavailability, it would be the appropriate choice for preclinical animal studies of inflammatory conditions, such as rheumatoid arthritis or psoriasis, that require consistent systemic exposure of the active LFA-1 antagonist via oral administration.

High-Concentration Aqueous Formulations

Should data become available demonstrating that Bms-066 possesses substantially greater aqueous solubility than BMS-587101, it would be the preferred compound for developing high-concentration stock solutions or aqueous-based formulations for topical or specialized parenteral delivery where the parent compound's solubility is a limiting factor.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Gillooly KM, Pattoli MA, Taylor TL, Chen L, Cheng L, Gregor KR, Whitney GS, Susulic V, Watterson SH, Kempson J, Pitts WJ, Booth-Lute H, Yang G, Davies P, Kukral DW, Strnad J, McIntyre KW, Darienzo CJ, Salter-Cid L, Yang Z, Wang-Iverson DB, Burke JR. Periodic, partial inhibition of IkappaB Kinase beta-mediated signaling yields therapeutic benefit in preclinical models of rheumatoid arthritis. J Pharmacol Exp Ther. 2009 Nov;331(2):349-60. doi: 10.1124/jpet.109.156018. Epub 2009 Aug 3. PubMed PMID: 19652024.

Explore Compound Types